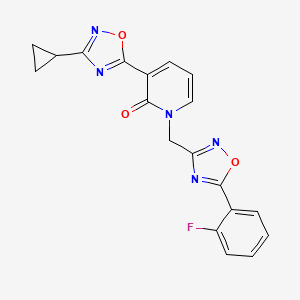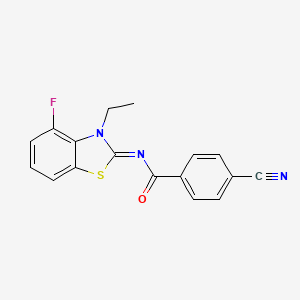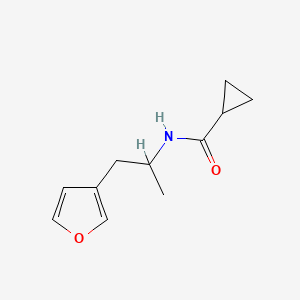![molecular formula C18H16ClFN6O3 B2810720 N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1286695-67-7](/img/structure/B2810720.png)
N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H16ClFN6O3 and its molecular weight is 418.81. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radioligand Development for Vasopressin V1B Receptor Imaging
One novel application of related compounds involves the development of radioligands for imaging and quantifying the vasopressin V1B receptor, which plays a crucial role in stress-related disorders. For instance, TASP0434299, a derivative with a similar structure, has been characterized as a potential radioligand for this purpose. It exhibited high binding affinities for human and rat V1B receptors and demonstrated potent antagonistic activity. Such compounds, when radiolabeled, could serve as important tools for in vivo imaging of the V1B receptor, offering insights into the receptor's role in various physiological and pathological conditions (Koga et al., 2016).
Antimicrobial Activity Studies
Research has also focused on synthesizing and evaluating the antimicrobial activity of related pyrimidine-triazole derivatives. For example, compounds synthesized from similar molecular frameworks have been investigated for their efficacy against bacterial and fungal strains. This highlights the potential of such derivatives in contributing to the development of new antimicrobial agents, addressing the growing concern of antimicrobial resistance (Majithiya & Bheshdadia, 2022).
Advancements in Synthesis and Characterization
The synthesis and spectral characterization of novel acetamides, including 2-morpholino derivatives, have been explored to develop new pharmaceuticals and materials with improved properties. These studies not only advance our understanding of the chemical synthesis techniques but also contribute to the discovery of compounds with potential biological and therapeutic applications (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Exploring Potential in PET Imaging
Derivatives have been investigated as radioligands for positron emission tomographic (PET) imaging of the translocator protein (18 kDa), which is implicated in neuroinflammation and cancer. The development of such compounds provides a foundation for non-invasive imaging techniques that could significantly impact diagnostics and therapeutic monitoring in neurodegenerative diseases and oncology (Dollé et al., 2008).
Anticancer and Kinase Inhibition
Research into thiazolyl N-benzyl-substituted acetamide derivatives has revealed their potential as Src kinase inhibitors, with implications for anticancer activity. This underscores the role of such compounds in the design of targeted therapies for cancer treatment, providing a promising avenue for the development of new anticancer agents (Fallah-Tafti et al., 2011).
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN6O3/c19-11-1-2-14(13(20)7-11)23-15(27)9-26-10-22-16-12(17(26)28)8-21-18(24-16)25-3-5-29-6-4-25/h1-2,7-8,10H,3-6,9H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPFYKOKDCQTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

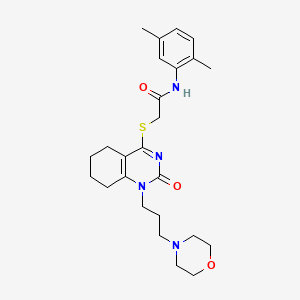
![2-amino-4-(1,3-benzodioxol-5-yl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2810640.png)
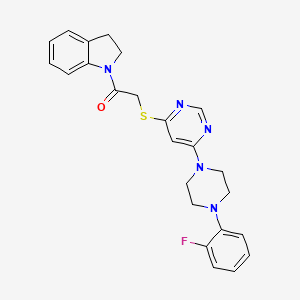
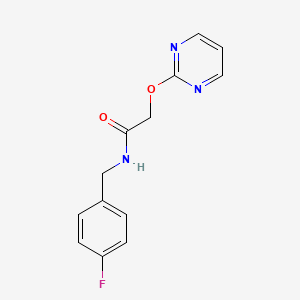
![2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2810644.png)
![4-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbutanamide](/img/structure/B2810645.png)
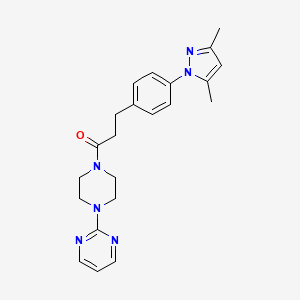
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2810649.png)
![N-(2-fluorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2810650.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea](/img/structure/B2810651.png)
![Methyl 4-fluoro-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2810652.png)
